molecular formula C19H22O2 B8585196 Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate CAS No. 61454-91-9

Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate

Cat. No.: B8585196
CAS No.: 61454-91-9
M. Wt: 282.4 g/mol
InChI Key: ODXBGVRXSJTAON-UHFFFAOYSA-N
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Description

Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate (CAS 61454-91-9) is a biphenyl-substituted ester with a molecular weight of 282.4 g/mol and the molecular formula C 19 H 22 O 2 . It is characterized by a hexanoate chain terminating in a methyl ester group, linked to a [1,1'-biphenyl]-4-yl moiety . The primary research applications for this compound are in the field of material science, particularly as a synthetic precursor or building block for more complex structures. Its structural features are advantageous in liquid crystal research . The biphenyl core contributes molecular rigidity and influences mesomorphic properties, while the alkyl ester chain provides flexibility, which can lower transition temperatures and favor the formation of specific phases such as nematic over smectic phases . Similar biphenyl-hexanoate compounds are known to be precursors for polymeric materials and have been studied for their crystallographic properties and hydrogen-bonding capabilities in crystal engineering . Standard synthetic routes often involve coupling reactions, such as the nucleophilic substitution between chlorinated biphenyl intermediates and halohexanoate esters under basic conditions . The compound can be characterized by 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, with aromatic protons typically appearing at δ 6.9–7.5 ppm and the methyl ester protons at δ 3.6–3.7 ppm . High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

61454-91-9

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

methyl 6-(4-phenylphenyl)hexanoate

InChI

InChI=1S/C19H22O2/c1-21-19(20)11-7-2-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h3,5-6,9-10,12-15H,2,4,7-8,11H2,1H3

InChI Key

ODXBGVRXSJTAON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The electronic and steric effects of substituents on the biphenyl moiety significantly influence physical and crystallographic properties:

  • Nitro substituents: Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO₂-Bi-5S-E) exhibits a monoclinic crystal system (space group P2₁/c) with a molecular weight of 357.39 g·mol⁻¹. The nitro group enhances molecular polarity, leading to denser packing and higher melting points compared to non-polar analogs .
  • Cyano substituents: Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1S-M) crystallizes in the monoclinic system (P2₁) with a smaller molecular weight (267.27 g·mol⁻¹). The cyano group’s strong dipole promotes smectic liquid crystalline phases, useful in display technologies .
  • Methoxy substituents: Methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate (mp 116–117°C) demonstrates reduced crystallinity due to the methoxy group’s electron-donating nature, which disrupts intermolecular interactions. Its synthesis via Suzuki coupling highlights versatility in introducing aryl groups .

Ester Chain Length and Type

  • Chain length: Ethyl 6-((4′-nitro-biphenyl)oxy)hexanoate (NO₂-Bi-5S-E) has a longer hexanoate chain than CN-Bi-1S-M (ethanoate). Longer chains increase flexibility, lowering transition temperatures and favoring nematic phases over smectic .
  • Ester type: Replacing ethyl with methyl esters (e.g., CN-Bi-1S-M vs. NO₂-Bi-5S-E) reduces steric bulk, enhancing packing efficiency. Methacrylate derivatives (e.g., 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate) introduce polymerizable groups, enabling applications in comb-like liquid crystalline polymers .

Crystallographic and Physical Properties

Key crystallographic data for selected analogs:

Compound Molecular Formula Molecular Weight (g·mol⁻¹) Crystal System Space Group Reference
CN-Bi-1S-M C₁₆H₁₃NO₃ 267.27 Monoclinic P2₁
NO₂-Bi-5S-E C₂₀H₂₃NO₅ 357.39 Monoclinic P2₁/c
Methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate C₂₀H₂₄O₄ 328.40

The triclinic packing of NO₂-Bi-4S-E (ethyl 5-((4′-nitro-biphenyl)oxy)pentanoate) contrasts with the monoclinic systems of hexanoate analogs, underscoring chain-length-dependent symmetry .

Functional Group Impact

  • Ester vs. acid: Replacing esters with carboxylic acids (e.g., 6-(2-{[biphenyl-4-carbonyl]amino}phenoxy)hexanoic acid) introduces hydrogen bonding, increasing thermal stability but reducing solubility in non-polar solvents .
  • Amides: Hexanamide derivatives (e.g., 6-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-N-([1,1′-biphenyl]-4-yl)methyl)hexanamide) exhibit biological activity, diverging from the material-science focus of ester analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate, and how are yields optimized?

  • Methodology : The synthesis typically involves coupling biphenyl derivatives with hexanoate esters. For example, Suzuki-Miyaura cross-coupling is employed to link biphenyl moieties to ester-functionalized aliphatic chains. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄), temperature (reflux conditions), and stoichiometry of boronic acid derivatives are optimized to achieve yields >75% . Purification via flash chromatography (e.g., using PE/EtOAc gradients) ensures high product purity .

Q. How is this compound characterized structurally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the biphenyl and hexanoate moieties. For instance, characteristic signals include aromatic protons (δ 6.9–7.5 ppm) and methyl ester protons (δ 3.6–3.7 ppm) . High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight, with observed peaks matching theoretical values (e.g., [M+H]⁺ or [M+NH₄]⁺ adducts) .

Q. What are the primary biological activities associated with this compound?

  • Methodology : In vitro assays evaluate enzyme inhibition or receptor modulation. For example, derivatives with similar structures (e.g., Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate) are tested for hyaluronidase inhibition using fluorometric substrates or colorimetric assays . Dose-response curves (IC₅₀ values) and kinetic studies (Km/Vmax) quantify potency and mechanism of action .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity or solubility?

  • Methodology : Substituent effects are systematically studied. For example:

  • Alkyl chain length : Varying the hexyl group (e.g., methyl vs. hexyl) impacts lipophilicity, measured via logP values (octanol-water partitioning) .
  • Aromatic substitutions : Introducing electron-withdrawing groups (e.g., cyano) on the biphenyl ring enhances receptor binding affinity, as shown in docking studies .
  • Advanced analogs (e.g., 6-((4'-cyanobiphenyl)-4-yloxy)hexyl acrylate) are synthesized and tested for polymer compatibility or enhanced cellular uptake .

Q. How can conflicting data on synthetic yields or biological activities be resolved?

  • Methodology : Reproducibility protocols include:

  • Reaction standardization : Controlled atmosphere (e.g., inert gas) and reagent purity checks (e.g., via GC-MS) to minimize side reactions .
  • Biological assay validation : Cross-laboratory replication using standardized cell lines (e.g., HEK293 for receptor studies) and statistical meta-analysis to resolve discrepancies in IC₅₀ values .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions. For example:

  • Docking studies : Autodock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., hyaluronidase active sites) .
  • ADMET profiling : SwissADME or ProTox-II assess toxicity risks (e.g., hepatotoxicity) and pharmacokinetic properties (e.g., BBB permeability) .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect its application?

  • Methodology : Accelerated stability studies:

  • Thermal analysis : Thermogravimetric analysis (TGA) determines decomposition temperatures (e.g., >200°C for ester stability) .
  • pH stability : Incubation in buffers (pH 2–12) followed by HPLC monitoring of degradation products .

Q. What cross-disciplinary applications exist beyond pharmaceuticals?

  • Methodology :

  • Material science : Incorporation into liquid crystals (e.g., alkyl-linked guanidinium derivatives) for smectic phase induction, analyzed via polarized optical microscopy (POM) .
  • Polymer chemistry : Copolymerization with acrylates (e.g., 6-((4'-cyanobiphenyl)-4-yloxy)hexyl acrylate) to create stimuli-responsive materials .

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